3-phenylazetidine-1-carboxamide
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Overview
Description
3-Phenylazetidine-1-carboxamide is a nitrogen-containing heterocyclic compound with the molecular formula C10H12N2O. It is characterized by a four-membered azetidine ring with a phenyl group and a carboxamide group attached.
Preparation Methods
The synthesis of 3-phenylazetidine-1-carboxamide can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines. Additionally, the compound can be synthesized through ring-opening polymerization of azetidine monomers under specific conditions .
Chemical Reactions Analysis
3-Phenylazetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
3-Phenylazetidine-1-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-phenylazetidine-1-carboxamide involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven character plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound’s unique structure enables it to interact with specific enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
3-Phenylazetidine-1-carboxamide can be compared with other similar compounds, such as aziridines and pyrrolidines:
Properties
CAS No. |
90917-68-3 |
---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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